Chartreusin, sodium salt
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Overview
Description
Chartreusin sodium is a biochemical.
Scientific Research Applications
Solubility Enhancement
- The aqueous solubility of chartreusin, a cytotoxic agent, is significantly increased at neutral pH in the presence of hydroxybenzoates. This solubility enhancement is attributed to the interactions between water molecules and chartreusin, involving electrostatic and hydrophobic interactions. Such improvements in solubility can facilitate its application in various medical and scientific research scenarios (Poochikian & Cradock, 1979).
Antitumor Activity
- Chartreusin has shown significant therapeutic activity against various experimental mouse tumors. It is particularly effective when administered intraperitoneally (i.p.), suggesting a close and prolonged interaction with tumor cells is crucial for its efficacy (Mcgovren et al., 1977).
Chemical and Biosynthetic Studies
- Chartreusin's structure and biosynthesis have been extensively studied, offering insights into its potential as a cancer chemotherapy drug. Its structure is not overly complex, making it a suitable candidate for analogue synthesis programs and further drug development (Beisler, 1982).
Synthesis and Derivatives
- The synthesis of chartreusin analogues, exploring different molecular structures, has been conducted to improve its antitumor activities and pharmacokinetic properties. These efforts reflect the continuous interest in developing chartreusin-based therapies for cancer treatment (Takai et al., 1980).
Biosynthesis Insights
- The production of chartreusin involves oxidative rearrangement of an anthracyclic polyketide, as revealed by molecular analysis and pathway studies. Understanding these mechanisms can provide deeper insights into the compound's synthesis and potential modifications for therapeutic use (Xu et al., 2005).
Antibacterial Activities
- Chartreusin exhibits strong antibacterial properties, apart from its antitumor effects. The compound binds to DNA, influencing its ability to inhibit RNA synthesis and cause DNA strand scission. These properties suggest potential applications in treating bacterial infections and understanding DNA-protein interactions (Portugal, 2003).
properties
CAS RN |
1393-72-2 |
---|---|
Product Name |
Chartreusin, sodium salt |
Molecular Formula |
C32H31NaO14 |
Molecular Weight |
663.6 g/mol |
InChI |
InChI=1S/C32H32O14.Na/c1-10-8-9-15-18-16(10)29(38)45-26-17-13(23(35)20(19(18)26)30(39)43-15)6-5-7-14(17)44-32-28(24(36)21(33)11(2)42-32)46-31-25(37)27(40-4)22(34)12(3)41-31;/h5-9,11-12,21-22,24-25,27-28,31-37H,1-4H3;/t11-,12-,21+,22+,24+,25-,27+,28-,31-,32+;/m1./s1 |
InChI Key |
VAQXDDCZGDHANK-VUEGQKLDSA-M |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)OC)O)O)O.[Na] |
SMILES |
CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)OC7C(C(C(C(O7)C)O)OC)O)O)O.[Na] |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)OC7C(C(C(C(O7)C)O)OC)O)O)O.[Na] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Chartreusin sodium; X465A sodium salt. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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